[7-Methyloctoxy(phenyl)phosphoryl]benzene
Description
[7-Methyloctoxy(phenyl)phosphoryl]benzene is an organophosphorus compound characterized by a phosphoryl group (P=O) bonded to a phenyl ring and a 7-methyloctoxy chain. The 7-methyloctoxy substituent introduces a branched alkyl chain, enhancing lipophilicity and steric bulk compared to shorter or linear chains.
Based on related structures (e.g., dibenzylphosphoryl groups in ), the δ value for the target compound could hypothetically range between -4 to -7 ppm, depending on the electronic environment of the phosphorus atom .
Properties
Molecular Formula |
C21H29O2P |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[7-methyloctoxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C21H29O2P/c1-19(2)13-7-3-4-12-18-23-24(22,20-14-8-5-9-15-20)21-16-10-6-11-17-21/h5-6,8-11,14-17,19H,3-4,7,12-13,18H2,1-2H3 |
InChI Key |
NIJHXDDKSJAFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-Methyloctoxy(phenyl)phosphoryl]benzene typically involves the reaction of phenylphosphonic dichloride with 7-methyloctanol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of [7-Methyloctoxy(phenyl)phosphoryl]benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
[7-Methyloctoxy(phenyl)phosphoryl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[7-Methyloctoxy(phenyl)phosphoryl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of [7-Methyloctoxy(phenyl)phosphoryl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The phenyl ring can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [7-Methyloctoxy(phenyl)phosphoryl]benzene with key analogs, focusing on substituents, molecular properties, and applications:
Structural and Functional Analysis
- Substituent Effects: The 7-methyloctoxy chain in the target compound increases its molecular weight (MW = 344.4 g/mol) and lipophilicity (predicted LogP ≈ 6–7), making it more suitable for lipid-based applications compared to analogs like methylphenylphosphinic chloride (MW = 174.6 g/mol) . Electron-withdrawing groups (e.g., difluoromethyl in ) stabilize the phosphorus center against hydrolysis, whereas electron-donating groups (e.g., alkyl chains) may enhance solubility in nonpolar solvents .
Reactivity :
Spectroscopic Trends :
- While 31P-NMR data for the target compound is unavailable, related phosphorylbenzene derivatives show shifts influenced by substituents. For example, dibenzylphosphoryl groups absorb near δ -6.61 ppm , while benzyl hydrogen phosphoryl groups appear at δ -5.44 ppm . The 7-methyloctoxy chain may induce a slight upfield shift compared to shorter alkyl chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
